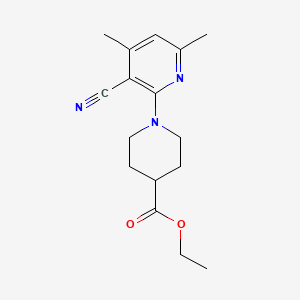

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate

Description

Elemental Composition and Exact Mass

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 16 | 12.0107 | 192.171 |

| Hydrogen | 21 | 1.00784 | 21.165 |

| Nitrogen | 3 | 14.0067 | 42.020 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 287.354 |

The exact monoisotopic mass is 287.16338 g/mol, slightly lower than the average due to isotopic abundance variations (e.g., carbon-12 vs. carbon-13). The molecular weight aligns with mid-sized organic molecules, suggesting moderate solubility in polar aprotic solvents and potential for synthetic intermediate applications.

The ester and cyano groups contribute to its polarity, while the dimethylpyridine and piperidine rings introduce steric bulk, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-4-21-16(20)13-5-7-19(8-6-13)15-14(10-17)11(2)9-12(3)18-15/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPZRPVUKOXUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=CC(=N2)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331569 | |

| Record name | ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

865659-12-7 | |

| Record name | ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Pharmaceutical Industry

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate serves as a crucial synthetic fragment in drug design. Its derivatives are found in various pharmaceutical classes, including analgesics, anti-inflammatory agents, and neuroactive compounds. The compound's piperidine framework is particularly significant due to its presence in over twenty classes of pharmaceuticals.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:

- Nucleophilic substitutions : Reaction with alkyl halides can yield substituted derivatives.

- Oxidation and reduction reactions : These processes can form oxo derivatives or amine derivatives, respectively.

This versatility allows chemists to modify the compound for specific applications or to enhance its biological activity .

Research indicates that compounds similar to this compound exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, although further investigation is required to establish specific therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives, including those related to this compound. Results indicated that certain modifications to the piperidine structure enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Research has explored the neuropharmacological effects of piperidine derivatives. This compound was tested for its ability to modulate neurotransmitter systems. Findings showed promise for developing treatments for neurological disorders due to its interaction with specific receptors .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester moiety play crucial roles in its binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several piperidine and pyridine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Synthesis: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () is utilized in multi-step syntheses (e.g., umeclidinium bromide) due to its reactive chloroethyl group, which facilitates alkylation. In contrast, the target compound’s 3-cyano-pyridinyl group may favor coordination chemistry or nucleophilic aromatic substitution . Schiff base ligands with similar pyridine motifs () exhibit strong metal-binding capabilities (e.g., Cu(II), Ni(II)), suggesting that the target compound could serve as a precursor for catalytic or bioactive complexes .

Physicochemical Properties: The 3-cyano and 4,6-dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to simpler analogs like ethyl piperidine-4-carboxylate (). This may reduce solubility in aqueous media but enhance membrane permeability . Hydrochloride salts (e.g., Ethyl 2-(piperidin-4-yl)acetate hydrochloride) show improved solubility, highlighting the impact of counterions on bioavailability .

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () is critical in synthesizing bronchodilators like umeclidinium bromide, whereas the target compound’s applications remain underexplored but may align with metal-organic frameworks (MOFs) or enzyme inhibition .

Biological Activity

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₁N₃O₂

- Molecular Weight : Approximately 287.36 g/mol

- Structural Features : The compound contains a piperidine ring, a pyridine moiety, and a cyano group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction conditions usually include:

- Base : Triethylamine

- Solvent : Organic solvents such as dichloromethane or acetonitrile

- Temperature : Controlled to optimize yield and purity

This multi-step synthesis allows for the introduction of various substituents that may enhance biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antiviral Activity

Studies have shown that piperidine derivatives can possess antiviral properties. For example, related compounds were tested against HIV-1 and other viruses, demonstrating moderate to significant protective effects . While specific data on this compound is limited, its structural similarity suggests potential antiviral activity.

Antimicrobial Properties

The compound is being investigated for its antimicrobial effects. Preliminary studies indicate that modifications in the piperidine structure could lead to enhanced activity against bacterial strains .

Anticancer Potential

Research into the anticancer properties of piperidine derivatives has highlighted their ability to inhibit tumor growth. This compound's unique structure may enable it to interact with cancer cell pathways, although specific studies are still required to confirm this activity .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The cyano group and ester moiety may facilitate binding to specific enzymes or receptors.

- Pathway Modulation : The compound may activate or inhibit signaling pathways critical in disease processes, particularly in cancer and viral infections .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Similar piperidine structure | Chemoselective reactions |

| Cyanoacetohydrazides | Heterocyclic derivatives | Synthesis of bioactive compounds |

These comparisons highlight the potential versatility of this compound in various applications .

Study 1: Antiviral Screening

A study conducted on similar piperidine derivatives showed promising results against HIV strains. The derivatives exhibited IC50 values ranging from 50 µM to 100 µM, indicating potential for further development as antiviral agents .

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated significant cytotoxicity against several cancer cell lines with IC50 values as low as 10 µM. Further investigations are needed to determine the specific activity of this compound in this context .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate, and how are reaction conditions optimized?

- The compound is synthesized via multi-step processes, often involving coupling reactions. For example, amide bond formation using ethyl piperidine-4-carboxylate derivatives and activated pyridine intermediates (e.g., brominated or chlorinated precursors) is a key step. Critical conditions include the use of coupling agents like EDC/HOBt for efficient activation, as demonstrated in the synthesis of analogous piperidine carboxylates . Solvent-free methods with PEG-400 as a grinding aid have also been reported to improve yields in similar heterocyclic systems, reducing purification complexity .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- 1H/13C NMR confirms the piperidine ring substitution pattern and pyridine connectivity, with characteristic shifts for the cyano group (~110-120 ppm in 13C) and ester carbonyl (~170 ppm). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 259.31) . For crystallographic validation, SHELX software is widely used for small-molecule refinement, with high-resolution data ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-cyano-4,6-dimethylpyridine moiety influence nucleophilic substitution reactions at the piperidine ring?

- The electron-withdrawing cyano group and steric bulk from the methyl substituents on the pyridine ring direct reactivity. For instance, nucleophilic attacks at the piperidine nitrogen are hindered, favoring reactions at the ester group. Computational studies (DFT) or Hammett plots could quantify these effects, as seen in analogous systems where substituents alter reaction kinetics and regioselectivity .

Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation?

- Derivatives of this compound have shown promise as intermediates in antiviral and antibacterial agents. For example, ethyl piperidine-4-carboxylate derivatives exhibit activity against neurotropic alphaviruses by interfering with viral replication machinery, as evidenced by in vitro EC50 values and mouse model survival studies . The pyridine and piperidine motifs are critical for binding to hydrophobic enzyme pockets.

Q. How are racemic mixtures of derivatives resolved during asymmetric synthesis, and what chiral analytical methods are applied?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) or enzymatic resolution using lipases are common. For example, lipase-catalyzed ester hydrolysis of racemic ethyl piperidine carboxylates achieves enantiomeric excess (>90% ee) in related compounds . Circular dichroism (CD) and X-ray crystallography with chiral auxiliaries further validate configurations .

Data Contradictions and Methodological Considerations

- Spectral Interpretation : Discrepancies in NMR peak assignments (e.g., overlapping signals for piperidine protons) may arise due to conformational flexibility. Variable-temperature NMR or 2D experiments (COSY, HSQC) resolve ambiguities .

- Crystallographic Validation : Disordered solvent molecules in crystal structures can lead to misinterpretation of electron density. PLATON/SQUEEZE algorithms are recommended to address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.